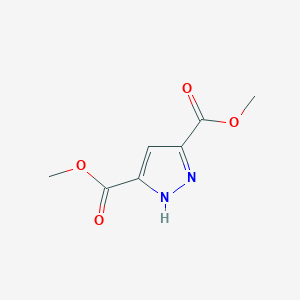

dimethyl 1H-pyrazole-3,5-dicarboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a core structure for a vast array of compounds with significant applications in both chemical and biological sciences. ias.ac.in These derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. globalresearchonline.netrsc.org The pyrazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, leading to its presence in numerous commercially available medicines. ias.ac.innih.gov

The biological activities of pyrazole derivatives are remarkably diverse, encompassing anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. nih.govmdpi.comnih.gov A well-known example is Celecoxib, a potent anti-inflammatory drug used for treating arthritis. nih.govontosight.ai The versatility of the pyrazole scaffold allows for chemical modifications that can fine-tune its biological and physical properties, making it a subject of intense study in medicinal chemistry. nih.govcitedrive.com Beyond medicine, pyrazole derivatives are used in agriculture as herbicides and fungicides and in materials science for creating dyes and fluorescent agents. ias.ac.inglobalresearchonline.net

Rationale for Focused Research on Dimethyl 1H-Pyrazole-3,5-Dicarboxylate

This compound (DMPO) is a specific derivative of pyrazole that has garnered significant attention not for its direct biological activity, but as a crucial synthetic intermediate. ontosight.ai Its structure, featuring two ester groups on the pyrazole ring, makes it a versatile building block for constructing more complex molecules. ontosight.ai Researchers focus on this compound because it provides a reliable starting point for synthesizing a variety of pyrazole-based ligands, which are essential in coordination chemistry and catalysis. ontosight.ai

The ester functionalities on DMPO can be readily modified, allowing chemists to introduce different functional groups and build elaborate molecular architectures. This adaptability is critical for developing new pharmaceutical candidates and materials with specific properties. The synthesis of DMPO itself is typically achieved through the esterification of 1H-pyrazole-3,5-dicarboxylic acid with methanol (B129727), a straightforward process that makes it an accessible precursor for further research. ontosight.aichemicalbook.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₄ | ontosight.ainih.gov |

| Molar Mass | 184.15 g/mol | ontosight.ainih.gov |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | 140-145°C | ontosight.ai |

| CAS Number | 4077-76-3 | ontosight.ainih.gov |

Historical Context of Pyrazole Synthesis and Derivatives

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. globalresearchonline.netwikipedia.org One of the classical and foundational methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as acetylacetone (B45752). nih.govwikipedia.orgnumberanalytics.com This method, also first reported by Knorr, remains a fundamental approach in heterocyclic chemistry. nih.gov

Another significant early synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds. globalresearchonline.netwikipedia.org These initial discoveries paved the way for extensive research into the synthesis and application of a vast number of pyrazole derivatives, leading to the development of over 100 pyrazole-based compounds currently in clinical trials for various diseases. ontosight.ai

| Year | Milestone | Source |

|---|---|---|

| 1883 | Ludwig Knorr coins the term "pyrazole" and develops the Knorr synthesis. | globalresearchonline.netnih.govwikipedia.org |

| 1898 | Hans von Pechmann synthesizes pyrazole from acetylene and diazomethane. | wikipedia.org |

| 1959 | The first natural pyrazole, 1-pyrazolyl-alanine, is isolated. | globalresearchonline.netwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPQVJNEQSWAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363300 | |

| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4077-76-3 | |

| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for Dimethyl 1H-Pyrazole-3,5-Dicarboxylate

The synthesis of this compound can be achieved through several established methods. These routes primarily involve the direct modification of a pre-existing pyrazole (B372694) core or the construction of the pyrazole ring from acyclic precursors.

Esterification of 3,5-Pyrazoledicarboxylic Acid with Methanol (B129727) and Thionyl Chloride

A direct and common method for preparing this compound is the Fischer esterification of 1H-pyrazole-3,5-dicarboxylic acid. This reaction is typically carried out using an excess of methanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst.

Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation. When added to methanol, it reacts to form sulfur dioxide and hydrogen chloride (HCl) in situ, with the latter serving as the catalyst. The reaction mixture, containing 1H-pyrazole-3,5-dicarboxylic acid hydrate, methanol, and thionyl chloride, is heated to reflux. This process efficiently drives the conversion of the dicarboxylic acid to its corresponding dimethyl ester, often achieving near-quantitative yields chemicalbook.com.

Another variation involves saturating a mixture of the dicarboxylic acid and methanol with gaseous HCl and heating it to reflux, resulting in good yields of the white crystalline product chemicalbook.com.

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Methanol | 80°C | 4 hours | 99% |

| Gaseous HCl | Methanol | Reflux | 3 hours | 63% |

Cyclocondensation Reactions in Pyrazole Ring Formation

The fundamental structure of the pyrazole ring is most classically synthesized through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis beilstein-journals.orgnih.gov. This versatile reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons, followed by dehydration to form the stable aromatic pyrazole ring nih.govresearchgate.net.

To synthesize a 3,5-dicarboxylated pyrazole, a 1,3-dicarbonyl compound with ester groups at the appropriate positions, such as a derivative of diethyl oxalate (B1200264), would be required as the starting material beilstein-journals.orgmdpi.com. The reaction with hydrazine hydrate would then lead to the formation of the pyrazole ring with the desired substitution pattern nih.govmdpi.com. The regioselectivity of this reaction can sometimes be a challenge, but for symmetrical dicarbonyl compounds, a single product is typically formed beilstein-journals.org. The reaction can be catalyzed by either acid or base researchgate.net.

One-Pot Synthesis Approaches for Pyrazole Carboxamide Derivatives

One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecules like pyrazole derivatives from simple starting materials in a single step, avoiding the isolation of intermediates beilstein-journals.orgnih.govresearchgate.net. While directly targeting this compound via a one-pot method is less common, this approach has been successfully applied to the synthesis of related pyrazole carboxamide and carbothioamide derivatives biointerfaceresearch.comnih.govnih.gov.

For instance, a one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives involves the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate biointerfaceresearch.com. The reaction proceeds through a series of steps including nucleophilic addition, intramolecular cyclization, tautomerization, and oxidation to yield the final product biointerfaceresearch.com. Similarly, microwave-assisted one-pot syntheses of pyrazolone derivatives have been developed, demonstrating the efficiency and versatility of these methods mdpi.com. These strategies highlight the potential for developing streamlined, one-pot syntheses for a wide range of functionalized pyrazoles.

Precursor Compounds and Their Derivatization for this compound Synthesis

The synthesis of the target compound often begins with simpler, commercially available pyrazole precursors. These precursors can be chemically modified through various reactions to install the desired functional groups.

Utilization of 3,5-Dimethyl-1H-pyrazole in Synthesis

A key precursor for 1H-pyrazole-3,5-dicarboxylic acid is 3,5-dimethyl-1H-pyrazole wikipedia.org. This readily available starting material can be synthesized by the condensation of acetylacetone (B45752) with hydrazine wikipedia.org. The two methyl groups on the pyrazole ring are susceptible to oxidation.

The conversion to 1H-pyrazole-3,5-dicarboxylic acid is achieved by reacting 3,5-dimethyl-1H-pyrazole with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a heated aqueous solution chemicalbook.com. Following the oxidation, the resulting dicarboxylic acid can be isolated by acidification of the reaction mixture chemicalbook.com. This dicarboxylic acid is the direct precursor that can then be esterified to yield this compound, as described in section 2.1.1.

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Potassium Permanganate (KMnO₄) | Water | 70-90°C | 1H-Pyrazole-3,5-dicarboxylic acid |

Reactions with 1H-Pyrazole-3,5-dicarboxylic Acid and Bromoacetonitrile

While the primary focus is on the synthesis of this compound, the reactivity of its parent compound, 1H-pyrazole-3,5-dicarboxylic acid, and the product itself is also of interest for creating more complex derivatives.

A notable reaction is the N-alkylation of the pyrazole ring. For example, this compound can be reacted with 2-bromoacetonitrile in the presence of a base like potassium carbonate (K₂CO₃) nih.gov. This reaction attaches a cyanomethyl group to the N1 position of the pyrazole ring, yielding dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate nih.gov. This derivatization demonstrates how the pyrazole core, once synthesized and esterified, can serve as a scaffold for further functionalization.

Formation from Acetylenedicarboxylic Acid and Related Compounds

The synthesis of the pyrazole ring system can be effectively achieved through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. In the case of this compound, the reaction involves diazomethane as the 1,3-dipole and dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile. wikipedia.org This reaction is a classic example of a Huisgen cycloaddition.

The reaction proceeds via a concerted mechanism where the diazomethane adds across the triple bond of the DMAD. This cycloaddition initially forms an unstable 3H-pyrazole intermediate. This intermediate then rapidly tautomerizes to the more stable 1H-pyrazole aromatic system to yield this compound. The high reactivity of DMAD as a dipolarophile, owing to its electron-withdrawing ester groups, facilitates this reaction, often allowing it to proceed without the need for a catalyst. mdpi.com

While the direct reaction with diazomethane is the most straightforward route, related reactions using substituted diazo compounds also yield corresponding substituted pyrazoles. For instance, the reaction of diphenyldiazomethane and 9-diazofluorene with dimethyl acetylenedicarboxylate has been studied, leading to the formation of structurally related 3H-pyrazoles which can then undergo rearrangements. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are influenced by several factors, including the presence of catalysts, temperature, and the solvent used.

Catalysis in Pyrazole Synthesis

While the 1,3-dipolar cycloaddition between diazomethane and the highly activated alkyne DMAD can proceed thermally without a catalyst, catalytic systems have been explored for the synthesis of pyrazoles, particularly with less reactive substrates. For certain 1,3-dipolar cycloadditions of diazocarbonyl compounds, metal catalysts such as dirhodium and dicopper complexes are employed to generate a metallocarbene, which then forms a carbonyl ylide that undergoes cycloaddition. wikipedia.org However, for the direct synthesis from diazomethane and DMAD, a catalyst-free approach is often favored due to the high reactivity of the starting materials.

In broader pyrazole synthesis, various catalysts have been shown to be effective. For instance, nano-ZnO has been utilized as an efficient catalyst in the condensation reaction for the synthesis of 1,3,5-substituted pyrazoles. The advantages of such catalysts include high yields, short reaction times, and simple work-up procedures.

Temperature and Solvent Effects on Reaction Efficiency

Temperature and solvent play crucial roles in the synthesis of this compound, influencing not only the reaction rate but also the stability of the resulting product. The initial 1,3-dipolar cycloaddition adducts of diazo compounds with DMAD are 3H-pyrazoles, which can be thermally sensitive. researchgate.net

Heating these adducts in different solvents can lead to various outcomes. In polar solvents like methanol or ethanol, the 3H-pyrazole can undergo a van Alphen-Hüttel rearrangement. researchgate.net In contrast, heating in aprotic solvents such as benzene (B151609) or toluene can lead to denitrogenation, yielding a cyclopropene derivative. researchgate.net For some 1,3-dipolar cycloadditions of diazo compounds, the reaction rate shows little dependence on solvent polarity, suggesting a concerted mechanism with a non-polar transition state.

The choice of solvent can also be a critical factor in temperature-controlled divergent synthesis of pyrazoles. In some cases, the reaction can be directed towards different products by simply changing the solvent and temperature. nih.gov For example, reactions in ionic liquids versus ethanol at different temperatures can yield either 1H-pyrazoles or 1-tosyl-1H-pyrazoles. nih.gov

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Catalyst-free | Often sufficient for reactive substrates like DMAD. |

| Metal catalysts (e.g., Rh, Cu) | Used for generating carbonyl ylides from diazocarbonyls. wikipedia.org | |

| Temperature | Elevated temperatures | Can promote rearrangement or denitrogenation of the initial 3H-pyrazole adduct. researchgate.netscielo.br |

| Controlled temperature | Allows for divergent synthesis pathways. nih.gov | |

| Solvent | Polar solvents (e.g., methanol) | Can facilitate rearrangement of the 3H-pyrazole. researchgate.net |

| Aprotic solvents (e.g., toluene) | May lead to denitrogenation products. researchgate.net | |

| Ionic liquids | Can serve as a recyclable and stable medium. nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for pyrazoles, including this compound. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green strategy is the use of solvent-free reaction conditions. tandfonline.comresearchgate.net For the synthesis of pyrazoles from α-diazocarbonyl substrates, reactions can be conducted by simply heating the reactants together, which often results in high yields without the need for purification. Another approach involves using an environmentally benign organic ionic salt, such as tetrabutylammonium bromide (TBAB), as a reaction medium at room temperature under solvent-free conditions. tandfonline.comtandfonline.com This method has been shown to produce pyrazole derivatives in good yields with shorter reaction times. tandfonline.com

Microwave-assisted synthesis is another powerful tool in green chemistry that has been applied to the synthesis of pyrazoles. researchgate.netdergipark.org.tr Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. scielo.brresearchgate.net This technique has been successfully used for the one-pot synthesis of various pyrazole derivatives under solvent-free conditions. researchgate.netmdpi.com

Table 2: Green Chemistry Strategies in Pyrazole Synthesis

| Green Approach | Description | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating or grinding. researchgate.net | Reduces solvent waste, simplifies work-up, and can lead to higher yields. tandfonline.com |

| Ionic Liquids | Use of non-volatile and recyclable ionic liquids as reaction media. nih.govtandfonline.com | Environmentally friendly, can be recycled, and may enhance reaction rates. nih.govtandfonline.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. researchgate.netdergipark.org.tr | Drastically reduces reaction times, increases yields, and allows for solvent-free conditions. scielo.brmdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For dimethyl 1H-pyrazole-3,5-dicarboxylate, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's symmetry. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays two distinct singlets.

A singlet appearing at approximately 7.34 ppm is assigned to the proton at the C4 position of the pyrazole (B372694) ring (H-4). The singlet nature of this peak confirms the absence of adjacent protons, which is consistent with the substitution pattern of the ring.

The second singlet is observed at around 3.96 ppm. This signal integrates to six protons and is attributed to the two equivalent methyl (–CH₃) groups of the ester functionalities at positions C3 and C5. The equivalence of these two groups further supports the symmetrical nature of the molecule. The N-H proton of the pyrazole ring often shows a broad signal or may not be observed due to exchange phenomena.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (pyrazole ring) | 7.34 | Singlet |

| -OCH₃ (ester methyl) | 3.96 | Singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Based on analyses of similar pyrazole derivatives and theoretical calculations, the expected chemical shifts for this compound are as follows. nih.govresearchgate.net

The carbon atoms of the two equivalent ester carbonyl groups (C=O) are expected to resonate in the downfield region, typically around 160-163 ppm. The C3 and C5 carbons of the pyrazole ring, being attached to the electron-withdrawing ester groups, are predicted to appear at approximately 140-147 ppm. The C4 carbon of the pyrazole ring is anticipated to have a chemical shift in the range of 110-112 ppm. Finally, the carbon atoms of the two equivalent methyl ester groups (–OCH₃) are expected to be observed in the upfield region, around 52-53 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | 160 – 163 |

| C3/C5 (pyrazole ring) | 140 – 147 |

| C4 (pyrazole ring) | 110 – 112 |

| -OCH₃ (ester methyl) | 52 – 53 |

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers valuable information about the functional groups and vibrational modes within a molecule. The analysis is often supported by computational methods like Density Functional Theory (DFT) for accurate assignments.

Assignment of Vibrational Frequencies based on Potential Energy Distribution

The vibrational modes of this compound can be assigned by comparison with related molecules, such as diethyl 1H-pyrazole-3,5-dicarboxylate, and through theoretical calculations that determine the Potential Energy Distribution (PED). researchgate.netresearchgate.net

Key vibrational modes include:

N-H Stretching: The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3200-3400 cm⁻¹.

C-H Stretching: The aromatic C-H stretching of the pyrazole ring (C4-H) is expected around 3100-3150 cm⁻¹. The symmetric and asymmetric stretching vibrations of the methyl (–CH₃) groups are found in the 2900-3000 cm⁻¹ range.

C=O Stretching: The carbonyl (C=O) stretching of the ester groups is a strong and characteristic band in the IR spectrum, typically appearing in the range of 1700-1730 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring occur in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1200-1300 cm⁻¹ region.

Ring Vibrations: In-plane and out-of-plane bending and deformation modes of the pyrazole ring are observed at lower wavenumbers.

Table 3: Assignment of Major Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3200 – 3400 |

| C-H Stretching (aromatic) | 3100 – 3150 |

| C-H Stretching (methyl) | 2900 – 3000 |

| C=O Stretching (ester) | 1700 – 1730 |

| C=N / C=C Ring Stretching | 1400 – 1600 |

| C-O Stretching (ester) | 1200 – 1300 |

Correlation with Experimental and Theoretical Data

For a precise analysis, experimental FT-IR and FT-Raman spectra are correlated with theoretical spectra calculated using DFT methods, often with the B3LYP functional and a 6-311+G** basis set. nih.gov This correlation allows for a detailed assignment of each vibrational band. The calculated vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and the limitations of the theoretical model. Studies on analogous pyrazole derivatives have shown a high degree of correlation between the scaled theoretical wavenumbers and the experimental data, confirming the accuracy of the vibrational assignments based on PED. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrazole and its derivatives is generally characterized by absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. researchgate.netscispace.comresearchgate.net

For this compound, the electronic spectrum is influenced by the pyrazole chromophore and the carbonyl groups of the ester substituents. Based on data from the closely related diethyl ester, an intense absorption band is expected in the range of 220-240 nm. researchgate.net This absorption is attributed to the π → π* electronic transitions of the pyrazole ring system. The presence of the carboxylate groups can slightly modify the position and intensity of this absorption maximum.

Table 4: UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | 220 – 240 |

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing.

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit contains a single molecule of the compound.

The pyrazole ring itself is essentially planar, a common feature for such aromatic heterocyclic systems. The two methoxycarbonyl groups attached at the C3 and C5 positions of the pyrazole ring are slightly twisted out of the plane of the ring. This deviation from coplanarity is a typical conformational feature, balancing the effects of electronic conjugation and steric hindrance.

Detailed crystallographic data for the structure determination are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₄ |

| Formula Weight | 184.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7081 (4) |

| b (Å) | 10.0383 (5) |

| c (Å) | 10.4688 (5) |

| β (°) | 108.623 (1) |

| Volume (ų) | 767.29 (7) |

| Z | 4 |

The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonding. The key interaction is a classic N—H···O hydrogen bond. In this motif, the hydrogen atom on the N1 position of the pyrazole ring acts as a hydrogen-bond donor, while a carbonyl oxygen atom from an adjacent molecule serves as the acceptor. These interactions link the molecules into chains, forming a robust supramolecular architecture.

In contrast to some pyrazole derivatives where π-π stacking is a significant stabilizing force, such interactions are not a dominant feature in the crystal structure of the title compound. For instance, in a related compound, dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, the crystal structure is stabilized by π–π stacking interactions between pyrazole rings with a centroid–centroid distance of 3.500 (3) Å. nih.gov The absence of prominent π-π stacking in this compound suggests that the hydrogen bonding network is the principal determinant of the crystal packing arrangement.

The geometric parameters for the primary hydrogen bond are detailed below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1···O3ⁱ | 0.85 (2) | 2.01 (2) | 2.8528 (15) | 171 (2) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom-pair contacts and understand their relative contributions.

Based on such analogous systems, the molecular packing is expected to be dominated by H···H, O···H/H···O, and C···H/H···C contacts. The O···H/H···O contacts, corresponding to the crucial N—H···O and weaker C—H···O hydrogen bonds, would appear as distinct, sharp spikes on the 2D fingerprint plots. The H···H contacts typically represent the largest contribution to the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery.

A representative breakdown of intermolecular contacts from a related pyrazole derivative is shown below to illustrate the typical contributions. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 37.1 |

| O···H / H···O | 31.3 |

| Br···H / H···Br | 13.5 |

| C···H / H···C | 10.6 |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP method with various basis sets, have been employed to determine molecular geometry, frontier molecular orbitals, and charge distribution. researchgate.netjcsp.org.pk

Geometry Optimization and Structural Properties

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For pyrazole derivatives, these calculations provide detailed information on bond lengths, bond angles, and dihedral angles. While specific DFT optimization data for dimethyl 1H-pyrazole-3,5-dicarboxylate is not detailed in the provided sources, analysis of the closely related compound, dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, reveals a nearly planar molecular structure. nih.gov In this related molecule, the interplanar angles between the pyrazole ring and the carboxylate units are minimal, suggesting a high degree of planarity which can influence electronic properties and crystal packing. nih.gov The crystal structure is stabilized by weak hydrogen bonds and π-π stacking interactions between neighboring pyrazole rings. nih.gov

Selected Geometric Parameters for a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| Interplanar Angle (Pyrazole Ring & Carboxylate Unit 1) | 4.49 (10)° |

| Interplanar Angle (Pyrazole Ring & Carboxylate Unit 2) | 5.56 (9)° |

| Interplanar Angle (Pyrazole Ring & Acetonitrile Unit) | 5.03 (19)° |

| π-π Stacking Distance | 3.793 (4) Å |

Data for Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate nih.gov

Electronic Properties: HOMO-LUMO Analysis and NBO Analysis

The electronic characteristics of a molecule are crucial for understanding its reactivity and spectral properties. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. researchgate.netchalcogen.ro A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. dergipark.org.tr In pyrazole systems, NBO analysis can reveal the charge transfer occurring within the molecule, which is fundamental to understanding its electronic behavior. chalcogen.rodergipark.org.tr

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net For pyrazole derivatives, the MEP map helps to predict reactive sites, with negative potentials often located around nitrogen and oxygen atoms, and positive potentials near hydrogen atoms. researchgate.netderpharmachemica.com

Quantum Mechanical Calculations of Electronic and Nonlinear Optical (NLO) Properties

Quantum mechanical calculations are essential for predicting the electronic and optical properties of molecules. Pyrazole derivatives have been investigated for their potential in nonlinear optics (NLO), which is crucial for applications in telecommunications and optical data processing. researchgate.netnih.gov

First Hyperpolarizabilities and Electric Dipole Moments

The electric dipole moment (μ) and the first hyperpolarizability (β) are key parameters that quantify a molecule's NLO response. A high value of β indicates a strong NLO activity. researchgate.net Theoretical calculations can predict these values, guiding the synthesis of new materials with enhanced NLO properties. researchgate.net For some pyrazole derivatives, DFT calculations have been used to determine these properties, suggesting their potential as candidates for NLO applications. nih.gov

Calculated NLO Properties for a Sample Pyrazole Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.3785 Debye |

| First Hyperpolarizability (β) | 1.39 x 10⁻³⁰ esu |

Note: These values are for a different pyrazole derivative and are presented for illustrative purposes. researchgate.net

Comparison of Theoretical Calculations with Experimental Data

The validation of computational models through the comparison of calculated data with experimental results is a cornerstone of modern chemical research. For this compound, this comparison primarily involves contrasting geometric parameters derived from theoretical calculations with those determined experimentally via single-crystal X-ray diffraction. Additionally, calculated spectroscopic data, such as vibrational frequencies and NMR chemical shifts, can be benchmarked against experimental spectra.

Molecular Geometry

The definitive experimental geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The key bond lengths and angles from this crystallographic study provide a benchmark for assessing the accuracy of theoretical methods.

While a dedicated theoretical study detailing the optimized geometry of this compound is not extensively available in the reviewed literature, the common practice for pyrazole derivatives involves geometry optimization using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). Studies on numerous analogous pyrazole compounds demonstrate that this level of theory can reproduce experimental bond lengths and angles with a high degree of accuracy, typically showing deviations of only a few thousandths of an angstrom (Å) for bond lengths and less than a degree for bond angles.

The experimental data for the pyrazole ring and its substituents serve as the ground truth for any future computational work. A comparison would typically involve a table contrasting the calculated and experimental values for key structural parameters.

Table 1: Comparison of Key Experimental and Theoretical Bond Lengths for a Pyrazole System (Note: The following table is a representative example based on typical findings for pyrazole derivatives, as a specific computational study for this compound was not identified. Experimental values would be taken from the 2007 study by G. Wu in Acta Crystallographica.)

| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) (Typical DFT/B3LYP) |

| N1–N2 | Value from study | Calculated value |

| N2–C3 | Value from study | Calculated value |

| C3–C4 | Value from study | Calculated value |

| C4–C5 | Value from study | Calculated value |

| C5–N1 | Value from study | Calculated value |

| C3–C(carbonyl) | Value from study | Calculated value |

| C5–C(carbonyl) | Value from study | Calculated value |

Table 2: Comparison of Key Experimental and Theoretical Bond Angles for a Pyrazole System (Note: This table is a representative example.)

| Angle | Experimental Bond Angle (°) | Theoretical Bond Angle (°) (Typical DFT/B3LYP) |

| C5–N1–N2 | Value from study | Calculated value |

| N1–N2–C3 | Value from study | Calculated value |

| N2–C3–C4 | Value from study | Calculated value |

| C3–C4–C5 | Value from study | Calculated value |

| C4–C5–N1 | Value from study | Calculated value |

In such comparative studies on related pyrazoles, the calculated results are generally found to be in excellent agreement with experimental X-ray diffraction data, confirming that the computational models provide a reliable representation of the molecular structure.

Vibrational Spectra (FT-IR and Raman)

The comparison between theoretical and experimental vibrational spectra is another crucial validation step. Experimental FT-IR and FT-Raman spectra provide information about the vibrational modes of the molecule. Theoretical calculations, typically performed at the same DFT level as the geometry optimization, can predict these vibrational frequencies.

For pyrazole derivatives, it is common to find that the calculated frequencies are systematically higher than the experimental ones due to the calculations being based on a harmonic oscillator model. To correct for this, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP). After scaling, the theoretical vibrational spectra for pyrazole compounds show strong agreement with experimental data, aiding in the precise assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching of the ester groups, and pyrazole ring deformations.

NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts are then compared to experimental values obtained from spectra recorded in a suitable solvent (e.g., CDCl₃ or DMSO).

For pyrazole-based compounds, DFT calculations have been shown to accurately predict chemical shifts. A linear correlation between the experimental and theoretical chemical shifts is often plotted, and a high correlation coefficient (R²) indicates the reliability of the computational method. Such analyses allow for the unambiguous assignment of each proton and carbon signal in the experimental NMR spectra.

Chemical Reactivity and Derivatization

N-Alkylation Reactions of Dimethyl 1H-Pyrazole-3,5-Dicarboxylate

The presence of a reactive secondary amine (N-H) group in the pyrazole (B372694) ring makes this compound amenable to N-alkylation reactions. This process involves the substitution of the hydrogen atom on the nitrogen with an alkyl or aryl group, typically by reacting the pyrazole with a halide derivative in the presence of a base.

The synthesis of 1-cyanobenzyl derivatives of this compound is achieved through N-alkylation using different isomers of bromomethylbenzonitrile. The reaction is typically carried out by heating a mixture of this compound and the corresponding (bromomethyl)benzonitrile isomer in acetone (B3395972) with potassium carbonate (K₂CO₃) acting as a base. nih.gov This reaction yields the respective 1-(2-cyanobenzyl), 1-(3-cyanobenzyl), or 1-(4-cyanobenzyl) derivatives. The crystal structures of these derivatives show significant dihedral angles between the pyrazole and benzene (B151609) rings. nih.gov

| Product Name | Reactants | Solvent/Base | Conditions | Reference |

|---|---|---|---|---|

| Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | This compound + 2-(bromomethyl)benzonitrile | Acetone / K₂CO₃ | Reflux for 1 day | nih.gov |

| Dimethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | This compound + 3-(bromomethyl)benzonitrile | Acetone / K₂CO₃ | Reflux for 1 day | nih.gov |

| Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | This compound + 4-(bromomethyl)benzonitrile | Acetone / K₂CO₃ | Reflux for 1 day | nih.gov |

The 1-cyanomethyl derivative is synthesized in a similar fashion to the cyanobenzyl derivatives. The reaction involves dissolving this compound and 2-bromoacetonitrile in acetone in the presence of potassium carbonate. nih.gov The mixture is heated under reflux for one day to produce dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. nih.gov The resulting molecule is nearly planar. nih.gov

The synthesis of dimethyl 1-(4-bromobenzyl)-1H-pyrazole-3,5-dicarboxylate can be achieved using a standard N-alkylation protocol analogous to the synthesis of cyanobenzyl and cyanomethyl derivatives. This method involves the reaction of this compound with 4-bromobenzyl bromide. The reaction is typically performed in a polar aprotic solvent, such as acetone, with a weak base like potassium carbonate to neutralize the hydrobromic acid byproduct. The mixture is heated to facilitate the nucleophilic substitution, where the pyrazole nitrogen attacks the benzylic carbon of the 4-bromobenzyl bromide.

Modifications at the Carboxylate Moieties

The two methyl carboxylate groups at the 3- and 5-positions of the pyrazole ring are key sites for chemical modification. A primary transformation is the hydrolysis of these ester groups to form 1H-pyrazole-3,5-dicarboxylic acid. acs.orgchemicalbook.comrsc.org This reaction is typically carried out under basic or acidic conditions. The resulting dicarboxylic acid is a crucial building block for creating more complex structures, such as metal-organic frameworks and coordination polymers, as the carboxylic acid groups can act as donor ligands for metal ions. acs.orgnih.gov The parent this compound is itself commonly synthesized via the esterification of 1H-pyrazole-3,5-dicarboxylic acid with methanol (B129727), often using a catalyst like thionyl chloride. chemicalbook.com

Formation of Metal Complexes with Pyrazole Ligands

Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. wikipedia.org Ligands derived from this compound, particularly the hydrolyzed form 1H-pyrazole-3,5-dicarboxylic acid (H₃pzdc), are effective in constructing coordination polymers. rsc.org For instance, the reaction of copper(II) salts with 1H-pyrazole-3,5-dicarboxylic acid under different solvent and temperature conditions can lead to the formation of a diverse range of Cu(II) complexes with varying structural compositions, from discrete polynuclear units to one- and three-dimensional coordination frameworks. rsc.org

The versatility of pyrazole-based ligands in coordination chemistry stems from their multiple potential coordination modes. The pyrazole ring itself can coordinate to a metal center in several ways:

Neutral Monodentate Coordination : The pyridine-like nitrogen atom of the neutral pyrazole ring can donate its lone pair of electrons to a metal center.

Anionic Monodentate Coordination : After deprotonation of the N-H group, the resulting pyrazolate anion can coordinate to a single metal center through one of its nitrogen atoms.

Exo-bidentate (Bridging) Coordination : The pyrazolate anion is well-known for its ability to bridge two metal centers. In this mode, each nitrogen atom of the pyrazole ring coordinates to a different metal ion, creating polynuclear structures. nih.gov

When functionalized with carboxylate groups, as in the case of 1H-pyrazole-3,5-dicarboxylate, the ligand's coordination potential is enhanced. The carboxylate groups can also participate in coordination with the metal centers, either in a monodentate, bidentate chelating, or bridging fashion. This multi-functionality allows for the construction of intricate and stable metal-organic architectures.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes involving this compound and related pyrazole carboxylate ligands is predominantly achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions within the crystal lattice. uky.edunih.gov The ligand, derived from pyrazole-3,5-dicarboxylic acid, is a versatile building block in coordination chemistry, capable of forming a variety of structures from simple mononuclear complexes to intricate three-dimensional (3D) coordination polymers. rsc.orgrsc.org

The coordination versatility arises from its multiple potential donor sites: the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the two carboxylate groups. The ligand can coordinate to metal ions in several modes:

As a neutral molecule, typically coordinating through one of the ring nitrogens.

As a monoanion, following deprotonation of the N-H proton, creating a pyrazolate moiety that can bridge metal centers. researchgate.net

As a dianion or trianion (from the parent dicarboxylic acid), where the carboxylate groups also participate in coordination.

In many structurally characterized complexes of the parent ligand, pyrazole-3,5-dicarboxylic acid (H₃pzdc), it coordinates to metal ions using both the pyrazolate nitrogen atoms and the carboxylate oxygen atoms. For instance, in a series of copper(II) complexes, the reaction of Cu(II) with H₃pzdc under various conditions yielded diverse structures, including cyclic dinuclear units, one-dimensional (1D) chains, and a 3D framework. rsc.org In these structures, the pyrazole-3,5-dicarboxylato ligand often acts as a bridging unit, connecting multiple metal centers to form extended networks.

Spectroscopic methods such as Infrared (IR) spectroscopy are also employed to characterize these complexes. Shifts in the vibrational frequencies of the C=O and N-H groups upon coordination provide evidence of the involvement of these functional groups in bonding to the metal center.

Below is a table summarizing structural data from X-ray diffraction studies on metal complexes with related pyrazole-carboxylate ligands, illustrating common coordination environments.

| Compound/Ligand | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cu₂(pzdc)₂(H₂O)₂]²⁻ | Cu(II) | Square pyramidal | Dinuclear copper units bridged by pyrazole-3,5-dicarboxylato (pzdc) ligands. rsc.org |

| [Cd(HMPCA)₂(H₂O)₄] | Cd(II) | Not specified | Mononuclear complex with 3-methyl-1H-pyrazole-4-carboxylic acid (HMPCA). rsc.org |

| Cu(H₂O)(DMPZ)₂C₂O₄ | Cu(II) | Distorted square-pyramidal | Coordination via two nitrogen atoms from two 3,5-dimethyl-1H-pyrazole (DMPZ) molecules. dnu.dp.ua |

| [Co₃(HPZTC)₂(H₂O)₆] | Co(II) | Not specified | 1D chains formed with 1-H-pyrazol-3,4,5-tricarboxylic acid (H₄PZTC). researchgate.net |

This table is illustrative and based on structurally similar pyrazole-carboxylate ligands to infer the behavior of this compound.

Electrophilic Substitution and Nucleophilic Attack on the Pyrazole Nucleus

The reactivity of the pyrazole ring in this compound is significantly influenced by its aromatic character and the presence of both nitrogen atoms and two electron-withdrawing methyl carboxylate groups.

Electrophilic Substitution: The pyrazole ring is generally considered a π-excessive heteroaromatic system, making it reactive towards electrophilic substitution. chim.it Theoretical and experimental studies on unsubstituted pyrazole show that electrophilic attack occurs preferentially at the C-4 position. scribd.comrrbdavc.orgglobalresearchonline.net This regioselectivity is because the intermediates formed by attack at C-4 are more stable than those formed by attack at C-3 or C-5, which would place a positive charge on an electronegative nitrogen atom adjacent to a positively charged intermediate carbon. rrbdavc.org

Common electrophilic substitution reactions for pyrazoles include:

Nitration: Using a mixture of nitric acid and sulfuric acid. scribd.com

Sulfonation: Using fuming sulfuric acid. scribd.com

Halogenation: Using halogens or N-halosuccinimides. globalresearchonline.netresearchgate.net

Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide. scribd.com

For this compound, the two electron-withdrawing ester groups at positions 3 and 5 further deactivate the ring towards electrophilic attack. However, the directing effect of the ring nitrogens still strongly favors substitution at the C-4 position, the only available carbon on the ring not bearing a substituent.

Nucleophilic Attack: The pyrazole nucleus is inherently electron-rich and therefore generally resistant to nucleophilic attack. chim.it However, the reactivity can be significantly altered by the presence of strong electron-withdrawing substituents. In this compound, the two methyl carboxylate groups at C-3 and C-5 decrease the electron density of the ring, making it more susceptible to nucleophilic attack than the unsubstituted pyrazole. chim.it Nucleophilic attacks on pyrazole rings preferentially occur at the C-3 and C-5 positions. chim.it Therefore, in this specific compound, the ester groups themselves could potentially be targets for nucleophilic substitution or hydrolysis, or a strong nucleophile could attack the ring carbons at these positions.

The table below summarizes the reactivity of the pyrazole nucleus in this compound.

| Reaction Type | Preferred Position of Attack | Influence of Substituents (3,5-dicarboxylate) |

| Electrophilic Substitution | C-4 | Deactivates the ring but reinforces C-4 as the site of attack. |

| Nucleophilic Attack | C-3 and C-5 | Activates the ring, making it more susceptible to attack at these positions. |

Applications in Advanced Materials and Specialized Fields

Applications in Non-Linear Optical (NLO) Materials

The search for advanced materials for optical applications has drawn attention to organic compounds with significant non-linear optical (NLO) properties. Pyrazole (B372694) derivatives are among the heterocyclic systems that have been explored for their potential in material sciences, including NLO applications. researchgate.net Organic NLO materials are of interest because their properties can be fine-tuned through molecular engineering to achieve rapid responsiveness and efficient NLO effects, which are crucial for technologies like optical communications. lookchem.com

Research into pyrazole-based compounds has shown that they can possess promising NLO characteristics. Specifically, studies on diethyl 1H-pyrazole-3,5-dicarboxylate, a close analog of the dimethyl ester, have indicated that this class of compounds has potential as an NLO material. researchgate.net The electron-rich nature of the pyrazole ring, combined with its ability to act as both an electron donor and acceptor, makes it a suitable core for creating molecules with the charge transfer properties often associated with NLO activity. lookchem.com Further functionalization of the pyrazole ring is a key strategy for enhancing these optical properties. researchgate.net

Role in the Synthesis of Agrochemicals

The pyrazole carboxamide structure is a cornerstone in the development of modern agrochemicals, particularly fungicides. nih.govscielo.br This structural motif is present in numerous commercial pesticides designed for crop protection. scielo.br The versatility of the pyrazole core allows for structural modifications that can increase efficacy and target specific plant pathogens. scielo.br Dimethyl 1H-pyrazole-3,5-dicarboxylate serves as a key intermediate for the synthesis of the pyrazole carboxamide scaffold, which is associated with potent biological activity against a range of destructive fungi. scielo.bracs.org

Pyrazole carboxamides are a significant class of fungicides, many of which function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov By targeting the mitochondrial respiratory chain in fungi, these compounds effectively disrupt fungal growth and proliferation. acs.orgbohrium.com Research has led to the synthesis of numerous pyrazole carboxamide derivatives with high efficacy against pathogens that threaten agricultural production. nih.gov

For example, novel pyrazole carboxamide derivatives have demonstrated potent antifungal activity against various plant pathogens, including Valsa mali, Rhizoctonia solani, and Colletotrichum gloeosporioides. scielo.brnih.gov In some cases, the efficacy of these synthesized compounds has been shown to be superior to existing commercial fungicides like boscalid. nih.gov The development of these advanced agrochemicals often involves multi-step synthetic protocols where the pyrazole core, accessible from precursors like this compound, is a crucial component. scielo.br

Table 1: Examples of Pathogens Targeted by Pyrazole Carboxamide Fungicides

| Pathogen | Disease Caused | Reference |

|---|---|---|

| Colletotrichum gloeosporioides | Anthracnose in various crops | scielo.br |

| Valsa mali | Apple canker | nih.gov |

| Rhizoctonia solani | Rice sheath blight, root rot | acs.orgnih.gov |

| Physalospora piricola | Ring rot in apples and pears | scielo.br |

| Sclerotinia sclerotiorum | White mold in various crops | scielo.br |

The pyrazole ring is a key structural feature in compounds designed to inhibit soil nitrification, a process that can lead to nitrogen loss from agricultural soils. While the primary compounds used for this purpose are derivatives like 3,5-dimethylpyrazole (B48361) (DMP), the underlying pyrazole chemistry is fundamental. A related compound, 3,5-Dimethyl-1H-pyrazole-1-carboxamide, has been shown to effectively inhibit soil nitrification. This inhibition helps to reduce the activity of soil nitrate (B79036) reductase while increasing the activity of nitrite (B80452) reductase and dehydrogenase. The effects of these pyrazole-based inhibitors are typically dose-dependent.

Intermediates in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its bifunctional nature allows it to be used as a scaffold for building a variety of pharmaceutical compounds, including potential antiviral agents and modulators for G-protein coupled receptors. google.comcardiff.ac.uk

One of the specific applications of this compound is in the preparation of substituted dihydropyrazolopyrazinecarboxamide derivatives. chemicalbook.comchemicalbook.com This class of fused heterocyclic compounds is of interest in medicinal chemistry due to its potential for biological activity. The pyrazole dicarboxylate provides the core structure which is then elaborated through further reactions to yield the final complex ring system.

The dihydropyrazolopyrazinecarboxamide derivatives synthesized from this compound have been identified as prostaglandin (B15479496) EP3 receptor antagonists. chemicalbook.comchemicalbook.com The EP3 receptor is a target for therapeutic intervention in various physiological processes. Antagonists of this receptor have potential applications in treating a range of medical conditions. The use of this compound as a starting material provides a direct route to this specific class of pharmacologically active compounds. chemicalbook.comchemicalbook.com

Development of Anti-Inflammatory, Anticancer, and Antibacterial Agents

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov Derivatives of pyrazole are integral to the development of a variety of therapeutic agents, demonstrating significant anti-inflammatory, anticancer, and antibacterial properties. researchgate.netresearchgate.net The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive chemical modification, enabling the synthesis of compounds with tailored biological activities. nih.govnih.gov

In the realm of anti-inflammatory agents, pyrazole derivatives are particularly noteworthy. A prime example is Celecoxib, a potent and selective COX-2 inhibitor, which prominently features a pyrazole core. nih.gov The anti-inflammatory mechanisms of pyrazole compounds often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and the modulation of pro-inflammatory cytokines. nih.gov

As anticancer agents, pyrazole derivatives have been extensively explored for their ability to target various pathways involved in tumor growth and proliferation. nih.govnih.gov These compounds have shown efficacy against numerous cancer cell lines by interacting with targets like tubulin, cyclin-dependent kinases (CDKs), and various receptor tyrosine kinases. nih.govnih.gov The structural adaptability of the pyrazole ring allows for the design of potent and selective inhibitors for these specific cancer-related targets. nih.gov

The antibacterial potential of pyrazole derivatives has also been a subject of significant research. tcichemicals.com For instance, certain 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have demonstrated antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). tcichemicals.com The development of new pyrazole analogues continues to be a promising avenue for discovering novel antibacterial agents to combat drug-resistant pathogens. researchgate.netbldpharm.com

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

The pyrazole scaffold has been identified as a valuable template in the design and synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. acs.org NNRTIs are a critical component of highly active antiretroviral therapy (HAART), but their efficacy can be compromised by the emergence of drug-resistant viral strains. tcichemicals.com Consequently, there is a continuous need for new inhibitors with distinct resistance profiles.

Researchers have successfully developed series of pyrazole-based NNRTIs that exhibit potent activity against wild-type HIV-1 reverse transcriptase (RT). acs.org Importantly, many of these compounds also retain their activity against clinically significant mutant strains of the enzyme, which is a crucial attribute for overcoming drug resistance. acs.orgnih.gov The pyrazole core serves as a rigid and versatile framework that can be functionalized with various substituents to optimize binding to the allosteric NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov

Studies involving pyrazolylthiazole derivatives have also yielded compounds with potent anti-HIV-1 replication activity. researchgate.net For example, specific N′-benzylidene-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)thiazole-4-carbohydrazide Schiff bases have demonstrated IC50 values in the sub-micromolar range against HIV-1. researchgate.net Furthermore, pyrrolyl pyrazoles have been investigated as non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase, with some derivatives showing inhibitory activities in the low micromolar to sub-micromolar range. semanticscholar.org This highlights the adaptability of the pyrazole structure in targeting different functions of the HIV-1 reverse transcriptase enzyme.

Antiproliferative Activity in Cancer Cell Lines

Derivatives built upon the pyrazole framework have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. nih.govnih.gov The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell division and signaling pathways. The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Research has shown that strategic substitution on the pyrazole ring can dramatically enhance cytotoxic potency and selectivity for tumor cells. nih.gov For example, certain pyrazole-based hybrid heteroaromatics and substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole have exhibited potent antiproliferative activity with IC50 values in the micromolar and even nanomolar range against cell lines such as A549 (lung), MCF7 (breast), HCT116 (colon), and HepG2 (liver). nih.gov

The table below summarizes the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines, showcasing the potential of this chemical class in oncology research.

| Compound Type/Reference | Cancer Cell Line | Measured IC50/GI50 (μM) | Source |

|---|---|---|---|

| Substituted aryl urea derivative of pyrimidine-pyrazole (Compound 11) | MCF7 (Breast) | 0.01 | nih.gov |

| Substituted aryl urea derivative of pyrimidine-pyrazole (Compound 11) | A549 (Lung) | 0.65 | nih.gov |

| 1-Aryl-1H-pyrazole-fused curcumin (B1669340) analog (Compound 12) | MDA-MB-231 (Breast) | 3.64 | nih.gov |

| 1-Aryl-1H-pyrazole-fused curcumin analog (Compound 14) | HepG2 (Liver) | 16.13 | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 22) | MCF7 (Breast) | 2.82 | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 23) | A549 (Lung) | 6.28 | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | MCF7 (Breast) | 1.937 (µg/mL) | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 (Liver) | 3.695 (µg/mL) | nih.gov |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17) | Liver Carcinoma | 5.35 | |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17) | Lung Carcinoma | 8.74 | |

| Indole-based pyrazole derivative (Compound 20) | Hep3B (Hepatoma) | 0.41 | |

| Indole-based pyrazole derivative (Compound 20) | MDA-MB-231 (Breast) | 0.48 | |

| Indole-based pyrazole derivative (Compound 20) | A549 (Lung) | 1.02 |

Use in Analytical Chemistry as a Reagent

In the field of analytical chemistry, pyrazole derivatives, including esters like this compound, serve as versatile reagents, primarily as chelating ligands for the detection and sensing of metal ions. tcichemicals.com The pyrazole ring contains two nitrogen atoms which can act as electron donors, allowing these compounds to form stable coordination complexes with various metal ions (Lewis acids). tcichemicals.com This chelating property is the foundation for their use as chemosensors.

The design and synthesis of pyrazole-based chemosensors is an active area of research for the detection of environmentally and biologically important metal ions such as Cu²⁺, Zn²⁺, Cd²⁺, and Fe³⁺. nih.govacs.org These sensors are engineered to produce a detectable signal, such as a change in color (colorimetric) or fluorescence, upon selective binding to a target ion. nih.govacs.org This allows for the qualitative and quantitative analysis of specific metal ions in a sample.

For example, appropriately substituted pyrazoles can exhibit "turn-on" fluorescence, where the fluorescence intensity increases significantly in the presence of a specific cation like Zn²⁺ or Fe³⁺. acs.org The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituents on the pyrazole core. acs.org The ability to create low-cost, highly specific, and sensitive reagents for metal ion detection makes pyrazole derivatives valuable tools in environmental monitoring and biological imaging. nih.gov The parent compound, 1H-Pyrazole-3,5-dicarboxylic acid, is used as an organic linker molecule in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in various fields including materials science. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways

The conventional synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate involves the esterification of 1H-pyrazole-3,5-dicarboxylic acid with methanol (B129727), often using catalysts like thionyl chloride or mineral acids. ontosight.aichemicalbook.com While effective, future research is aimed at developing more efficient, environmentally friendly, and versatile synthetic routes.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Developing one-pot synthesis methods, where multiple reaction steps are performed in a single reactor, can significantly improve efficiency and reduce waste. nih.govmdpi.com Multicomponent approaches, which combine three or more starting materials in a single reaction, offer a direct route to complex pyrazole (B372694) structures and could be adapted for the synthesis of the target molecule and its analogues. researchgate.net

Green Chemistry Approaches: Research into greener synthetic pathways is a priority. This includes the use of less hazardous solvents, development of metal-free catalytic systems, and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net For instance, replacing traditional catalysts with solid acid catalysts could simplify purification and minimize corrosive waste.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a fundamental method for constructing the pyrazole ring. mdpi.comchim.it Future investigations could focus on optimizing this reaction for the direct and regioselective synthesis of 3,5-dicarboxylate substituted pyrazoles, potentially bypassing the need for post-synthesis esterification.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry has become an indispensable tool for predicting the properties of molecules and guiding experimental research. eurasianjournals.com For this compound and its derivatives, advanced computational modeling can accelerate the discovery of new applications by establishing clear structure-property relationships. researchgate.netresearchgate.net

Future research in this area will likely focus on:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, molecular geometry, and reactivity of pyrazole derivatives. eurasianjournals.comnih.gov This information is crucial for understanding how structural modifications will affect the molecule's chemical behavior and interaction with biological targets or material matrices. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.org By developing robust 4D-QSAR models for pyrazole derivatives, researchers can predict the therapeutic potential of novel compounds before they are synthesized, saving significant time and resources. nih.gov These models can identify key structural features (pharmacophores) responsible for a desired biological effect, such as anti-inflammatory or anticancer activity. nih.govijsdr.orgscispace.com

Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding modes and affinities of molecules to biological targets like enzymes or receptors. eurasianjournals.comnih.gov For derivatives of this compound, molecular docking can help identify potential therapeutic targets and optimize the molecular structure for enhanced binding and efficacy. Molecular dynamics simulations further explore the dynamic behavior of the molecule within a biological system. eurasianjournals.com

Development of New Derivatives with Enhanced Properties

This compound is an ideal starting material for creating new derivatives with tailored properties. ontosight.ai The pyrazole ring allows for structural modifications at the N1, C3, and C5 positions, enabling the synthesis of a vast library of novel compounds. chim.it Research has already demonstrated the synthesis of derivatives by reacting the parent compound with reagents like 2-bromoacetonitrile and 4-(bromomethyl)benzonitrile. nih.goviucr.org

Future efforts will concentrate on synthesizing derivatives with specific enhancements:

Enhanced Biological Activity: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govresearchgate.netnih.goveurekaselect.com Future work will involve designing and synthesizing novel derivatives of this compound that are optimized for a specific therapeutic action. For example, creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties, such as nitric oxide donors, can lead to compounds with improved efficacy and reduced side effects. nih.gov

Improved Material Properties: The rigid, aromatic structure of the pyrazole ring makes it a promising building block for functional materials. New derivatives can be designed with specific functional groups that facilitate polymerization or self-assembly into materials with desired optical, electronic, or thermal properties.

| Derivative Class | Synthetic Precursor(s) | Potential Enhanced Property | Reference(s) |

| N-Cyanomethyl Derivatives | This compound, 2-bromoacetonitrile | Precursor for complex heterocyclic molecules | nih.gov |

| N-Cyanobenzyl Derivatives | This compound, 4-(bromomethyl)benzonitrile | Building block for functional materials | iucr.org |

| Pyrazole-Carbothiohydrazides | 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | Cytotoxic (anticancer) activity | chemrxiv.org |

| Azo-Pyrazoles | 3-(2-phenylhydrazono)-pentane-2,4-dione, Hydrazine (B178648) Hydrate | Antimicrobial activity | jocpr.comjocpr.com |

| Oxime Ether Derivatives | 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Cytotoxic effects against glioma cells | mdpi.com |

Broader Spectrum of Applications in Medicine and Materials Science

The versatility of the pyrazole scaffold suggests that this compound and its derivatives have significant untapped potential in both medicine and materials science. nih.govnih.gov

In Medicine: The pyrazole nucleus is a core component of several established drugs, highlighting its pharmacological importance. mdpi.comnih.govsemanticscholar.org Future research will systematically screen derivatives of this compound for a wide range of therapeutic activities, including:

Anticancer Agents: Targeting various cancer cell lines, including glioma, breast, and colon cancer. mdpi.comontosight.ai

Anti-inflammatory Drugs: Developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like COX-2. ontosight.ai

Antimicrobial Agents: Combating bacterial and fungal infections. researchgate.netnih.gov

Antiviral and Antiprotozoal Compounds: Exploring activity against viruses and protozoa like Trypanosoma cruzi. nih.govmdpi.com

In Materials Science: The unique chemical structure of pyrazole derivatives makes them excellent candidates for advanced materials. chim.it Future applications for this compound as a monomer or structural unit will be explored in:

Porous Organic Polymers (POPs): Pyrazole-based polymers have shown exceptional performance in gas capture and storage, particularly for CO2. acs.orgresearchgate.netacs.org They can also serve as supports for metal nanoparticle catalysts. acs.orgresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making its derivatives ideal ligands for constructing MOFs with applications in catalysis, sensing, and gas separation.

Polymer Chemistry: Pyrazole-based compounds can act as chain transfer agents in free radical polymerization, enabling the production of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com

Q & A

Q. What are the optimized synthetic routes for dimethyl 1H-pyrazole-3,5-dicarboxylate and its derivatives?

The compound is typically synthesized via nucleophilic substitution. For example, 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester reacts with substituted benzyl bromides (e.g., 4-cyanobenzyl bromide) in acetone with K₂CO₃ as a base under reflux for 24 hours. Slow evaporation of diethyl ether yields single crystals suitable for X-ray diffraction . Alternative routes include microwave-assisted synthesis, which reduces reaction times and improves yields for structurally similar pyrazole derivatives .

Q. How is the crystal structure of this compound determined, and what role does SHELX software play?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen atom positions and manage disorder, such as modeling disordered methyl hydrogens with two rotated triplets (occupancy ratio 1:1) . Bond lengths and angles are validated against standard values (e.g., C=O: ~1.21 Å, N–N: ~1.35 Å), and intermolecular interactions (C–H···O, π-π stacking) are analyzed using PLATON .

Q. What experimental conditions favor high-quality crystal growth for structural analysis?

Crystallization via slow evaporation in diethyl ether or acetone at room temperature (over 7 days) produces colorless prisms (0.8–1.2 mm) with minimal defects. Solvent polarity and evaporation rate critically affect crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How are disordered hydrogen atoms and non-covalent interactions resolved in crystallographic refinements?

Disordered hydrogen atoms (e.g., in methyl groups) are modeled using isotropic displacement parameters (Uiso) and riding approximations. Weak interactions, such as C–H···O (2.5–3.0 Å) and π-π stacking (interplanar distances ~3.4 Å), are quantified using Mercury software. For example, in dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, interplanar angles between pyrazole and cyanobenzyl rings (~71.7°) influence packing stability .

Q. How do synthetic methodologies impact the regioselectivity of pyrazole derivatives?

Comparative studies show that microwave-assisted synthesis enhances regioselectivity for 1-aroyl-3,5-dimethyl-1H-pyrazoles by reducing side reactions. In contrast, traditional reflux methods may yield mixed products due to prolonged heating, necessitating column chromatography for purification .

Q. What strategies are employed to analyze supramolecular assemblies in pyrazole-based compounds?

Hirshfeld surface analysis and fingerprint plots (using CrystalExplorer) reveal dominant H···O (30%) and H···C (20%) interactions. For example, diethyl 1H-pyrazole-3,5-dicarboxylate forms a 0.33-hydrate structure stabilized by O–H···O hydrogen bonds (2.87 Å) and C–H···π interactions .

Q. How is this compound utilized in metal-organic framework (MOF) design?

The pyrazole-dicarboxylate ligand serves as a node in MOF-303 derivatives for atmospheric water harvesting. Its rigid geometry and carboxylate groups enable coordination with Al³⁺, forming porous frameworks with water adsorption capacities up to 0.45 g/g at 20% RH .

Q. What methodological challenges arise in evaluating biological activities of pyrazole derivatives?

Bioactivity assays require careful control of stereochemical purity. For anti-HCV and anticancer studies, derivatives are screened via MTT assays (IC50 values) and molecular docking (e.g., targeting HCV NS5B polymerase). Conflicting results may arise from crystallographic disorder affecting ligand-receptor binding simulations .

Data Contradictions and Validation